molecular formula C5H10ClNO B6160913 4-methoxybut-2-yn-1-amine hydrochloride CAS No. 586976-00-3

4-methoxybut-2-yn-1-amine hydrochloride

Cat. No.: B6160913
CAS No.: 586976-00-3
M. Wt: 135.59 g/mol
InChI Key: JXZJQUOKOHZKPX-UHFFFAOYSA-N
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Description

4-methoxybut-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C5H9NO. It is a derivative of butyn-1-amine, where a methoxy group is attached to the fourth carbon atom. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybut-2-yn-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybut-2-yne.

    Amination: The alkyne undergoes an amination reaction to introduce the amine group. This can be achieved using ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amination: Utilizing large reactors to carry out the amination reaction efficiently.

    Purification: The product is purified using techniques such as crystallization or distillation to ensure high purity.

    Hydrochloride Salt Formation: The purified amine is then converted to its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-methoxybut-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of 4-methoxybut-2-yn-1-one.

    Reduction: Formation of 4-methoxybut-2-ene-1-amine or 4-methoxybutane-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxybut-2-yn-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxybut-2-yn-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new bonds. Its unique structure allows it to engage in specific interactions with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybut-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    4-methoxybut-2-yn-1-amine: The free amine form without the hydrochloride salt.

    4-methoxybut-2-yn-1-one: An oxidized form with a carbonyl group.

Properties

CAS No.

586976-00-3

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

4-methoxybut-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c1-7-5-3-2-4-6;/h4-6H2,1H3;1H

InChI Key

JXZJQUOKOHZKPX-UHFFFAOYSA-N

Canonical SMILES

COCC#CCN.Cl

Purity

95

Origin of Product

United States

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